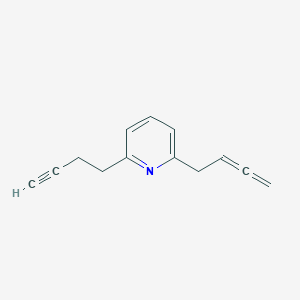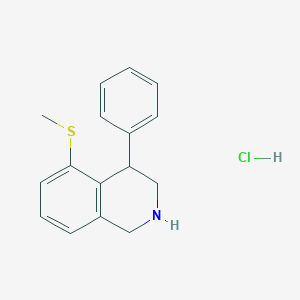
5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a compound belonging to the class of tetrahydroisoquinolines. Tetrahydroisoquinolines are a significant class of compounds due to their presence in various natural products and their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves multicomponent reactions. These reactions are favored due to their efficiency in generating molecular diversity and complexity . One common method involves the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies. This method involves the direct coupling of the C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles in the presence of cooxidants like hydrogen peroxide (H2O2) or tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production methods for this compound often involve the use of prefunctionalized N-arylated/protected tetrahydroisoquinoline to improve reaction performance. This is because the nitrogen of unprotected tetrahydroisoquinoline can undergo oxidation, which can limit the versatility of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized derivatives of the original compound, while reduction reactions yield reduced derivatives.
Wissenschaftliche Forschungsanwendungen
5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to and modulating the activity of certain enzymes and receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
5-Methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: A secondary amine with a similar core structure but lacking the methylsulfanyl and phenyl groups.
N-Benzyl tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Quinocarcin: An antitumor antibiotic with a tetrahydroisoquinoline core.
These compounds share a common tetrahydroisoquinoline scaffold but differ in their substituents and biological activities, highlighting the uniqueness of this compound.
Eigenschaften
CAS-Nummer |
90265-87-5 |
|---|---|
Molekularformel |
C16H18ClNS |
Molekulargewicht |
291.8 g/mol |
IUPAC-Name |
5-methylsulfanyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C16H17NS.ClH/c1-18-15-9-5-8-13-10-17-11-14(16(13)15)12-6-3-2-4-7-12;/h2-9,14,17H,10-11H2,1H3;1H |
InChI-Schlüssel |
SXYDXMVWJIVVBW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC2=C1C(CNC2)C3=CC=CC=C3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


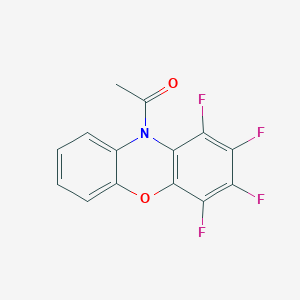
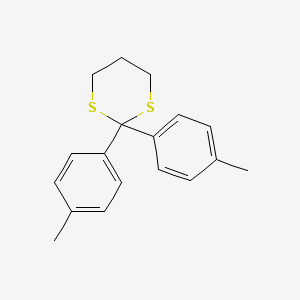

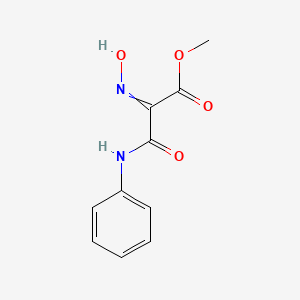
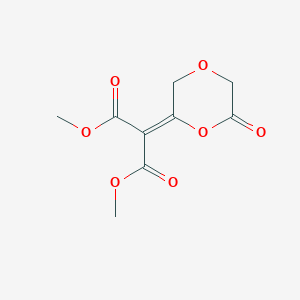
![1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole](/img/structure/B14361620.png)
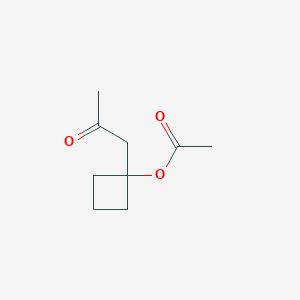
![5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol](/img/structure/B14361628.png)
![7-[Propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14361633.png)

![4-(Bicyclo[3.2.0]hepta-3,6-dien-2-ylidene)but-2-enal](/img/structure/B14361646.png)
![3,3-Dimethyl-1'H,3'H-spiro[cyclobutane-1,2'-phenalene]](/img/structure/B14361652.png)

